Physicochemical Profiling and Synthetic Utility of 6-Phenethylpyridazin-3-amine: A Technical Guide
Physicochemical Profiling and Synthetic Utility of 6-Phenethylpyridazin-3-amine: A Technical Guide
Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Compound: 6-phenethylpyridazin-3-amine (CAS: 874338-84-8)
Executive Summary
In contemporary medicinal chemistry, the pyridazine scaffold serves as a privileged pharmacophore due to its unique electronic properties, high dipole moment, and capacity for bidentate hydrogen bonding. 6-phenethylpyridazin-3-amine (CAS: 874338-84-8) is a highly versatile building block frequently utilized in the synthesis of complex therapeutics, including novel [1].
As a Senior Application Scientist, I have observed that successful integration of this intermediate into drug discovery pipelines requires a rigorous understanding of its physicochemical behavior. This whitepaper deconstructs the structural anatomy, physicochemical properties, and analytical characterization protocols for 6-phenethylpyridazin-3-amine, culminating in its application in late-stage transition-metal-catalyzed cross-coupling.
Structural and Electronic Anatomy
The molecular architecture of 6-phenethylpyridazin-3-amine (C₁₂H₁₃N₃) can be divided into three distinct functional domains, each contributing specific physicochemical and pharmacokinetic properties to the final drug candidate.
Fig 1. Structural domain mapping of 6-phenethylpyridazin-3-amine.
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The Phenethyl Tail: Provides a flexible, lipophilic anchor that drives hydrophobic interactions with target protein binding pockets. It significantly elevates the overall partition coefficient (LogP).
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The Pyridazine Core: A highly electron-deficient heteroaromatic ring. The adjacent nitrogen atoms (N1 and N2) create a strong localized dipole, which improves aqueous solubility compared to carbocyclic analogs while resisting cytochrome P450-mediated oxidative metabolism.
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The 3-Amino Group: Acts as both a primary hydrogen-bond donor (HBD) and the primary site for synthetic functionalization (e.g., amidation, Buchwald-Hartwig coupling). The lone pair on the exocyclic nitrogen is partially delocalized into the electron-deficient pyridazine ring, reducing its nucleophilicity compared to aliphatic amines.
Physicochemical Profile
Understanding the baseline physicochemical metrics is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior and optimizing analytical chromatography.
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Significance |
| Molecular Formula | C₁₂H₁₃N₃ | Baseline stoichiometric calculation. |
| Molecular Weight | 199.25 g/mol | Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| CAS Number | [2] | Primary identifier for commercial sourcing. |
| Topological Polar Surface Area (TPSA) | ~51.8 Ų | Optimal for both gastrointestinal absorption and blood-brain barrier (BBB) penetration. |
| Predicted LogP (XLogP3) | ~2.1 | Balanced lipophilicity; the phenethyl group offsets the polarity of the aminopyridazine core. |
| Predicted pKa (Conjugate Acid) | ~5.4 | Protonation occurs at the ring nitrogen (N2), stabilized by resonance from the 3-amino group. |
| H-Bond Donors / Acceptors | 1 / 2 | Compliant with standard drug-likeness parameters. |
Analytical Characterization Protocols
To ensure scientific integrity, theoretical values must be empirically validated. Below are the self-validating experimental workflows designed to accurately measure the pKa and LogP of 6-phenethylpyridazin-3-amine.
Protocol A: pKa Determination via Cosolvent Potentiometric Titration
Because 6-phenethylpyridazin-3-amine exhibits poor aqueous solubility in its neutral state (pH > 7), standard aqueous titration often leads to precipitation, skewing the inflection point. We utilize a Yasuda-Shedlovsky extrapolation method using methanol/water mixtures.
Step-by-Step Methodology:
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System Calibration: Calibrate a glass pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.
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Sample Preparation: Prepare a 1.0 mM solution of 6-phenethylpyridazin-3-amine in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH v/v). Background ionic strength is maintained at 0.15 M using KCl to mimic physiological conditions.
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Acidification: Lower the apparent pH (pH*) of the solution to ~2.5 using standardized 0.5 M HCl to ensure complete protonation of the pyridazine ring.
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Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen blanket (to exclude CO₂). Record the pH* after each 0.01 mL addition.
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Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Gran plot method.
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Extrapolation: Plot the psKa values against the reciprocal of the dielectric constant of the respective MeOH/Water mixtures. The y-intercept of the linear regression yields the true aqueous pKa.
Protocol B: LogP Determination via RP-HPLC (OECD TG 117)
The traditional shake-flask method is prone to micro-emulsion artifacts, especially with amphiphilic or basic compounds. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a robust, high-throughput alternative.
Fig 2. RP-HPLC workflow for the determination of partition coefficient (LogP).
Step-by-Step Methodology:
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Reference Standards: Select 5-6 reference compounds with known LogP values spanning the expected range (e.g., aniline, benzyl alcohol, toluene, chlorobenzene).
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Mobile Phase: Prepare an isocratic mobile phase of Methanol/Aqueous Buffer (e.g., 20 mM ammonium acetate, pH 7.4 to ensure the analyte is in its neutral, unprotonated state).
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Chromatography: Inject the standards and the analyte onto a C18 column (e.g., 5 µm, 4.6 x 150 mm) at a flow rate of 1.0 mL/min. Detect via UV at 254 nm.
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Dead Time Measurement: Inject thiourea to determine the column dead time ( t0 ).
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Calculation: Calculate the capacity factor ( k′ ) for all compounds using the formula: k′=(tr−t0)/t0 .
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Validation: Construct a calibration curve by plotting log(k′) vs. known LogP of the standards. Interpolate the LogP of 6-phenethylpyridazin-3-amine from this curve.
Synthetic Utility: Buchwald-Hartwig Amination
A primary application of 6-phenethylpyridazin-3-amine is acting as an amine nucleophile in palladium-catalyzed C-N cross-coupling reactions. For instance, it has been successfully coupled with bromobenzamide derivatives to yield potent ANO6 inhibitors[1].
The Mechanistic Challenge: Aminopyridazines are notoriously difficult substrates for cross-coupling. The basic ring nitrogens can aggressively coordinate to the palladium center, forming stable, catalytically inactive "dead-end" complexes.
The Solution: To overcome this, the reaction necessitates a highly sterically hindered, electron-rich biaryl phosphine ligand, such as BrettPhos . The bulkiness of BrettPhos prevents the off-target coordination of the pyridazine nitrogens to the palladium center while simultaneously accelerating the rate-limiting reductive elimination step.
Fig 3. Buchwald-Hartwig cross-coupling catalytic cycle utilizing BrettPhos.
Standardized Coupling Protocol
Adapted from validated patent literature for ANO6 inhibitor synthesis[1].
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Reagent Charging: To an oven-dried microwave vial, add 6-phenethylpyridazin-3-amine (1.0 equiv), the target aryl bromide (1.3 equiv), Pd₂(dba)₃ (0.1 equiv), BrettPhos (0.2 equiv), and anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
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Inert Atmosphere: Seal the vial with a crimp cap equipped with a PTFE septum. Evacuate and backfill the vial with dry Argon three times.
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Solvent Addition: Inject anhydrous 1,4-dioxane (sparged with Argon for 30 minutes prior to use) to achieve a substrate concentration of ~0.2 M.
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Reaction Execution: Heat the mixture in a microwave reactor at 120 °C for 90 minutes.
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Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
References
- Google Patents. "Inhibitors of anoctamin 6 protein and uses thereof" (US20230080054A1). United States Patent Application.
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OECD. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
